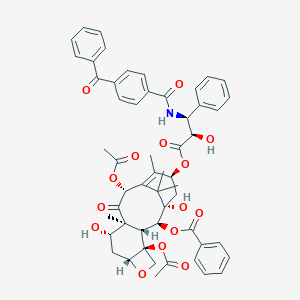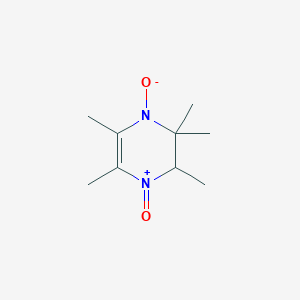
methyl 3-(methylamino)-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. It is commonly used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is known to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, methyl 3-(methylamino)-1H-indazole-1-carboxylate can modulate the activity of serotonin, a neurotransmitter that plays a crucial role in these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that methyl 3-(methylamino)-1H-indazole-1-carboxylate can induce anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory retention. These effects are thought to be mediated by the activation of the serotonin 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(methylamino)-1H-indazole-1-carboxylate is a useful tool for studying the function of the serotonin 5-HT1A receptor and its role in various physiological and behavioral processes. Its unique properties make it an attractive candidate for drug development. However, its use in lab experiments is limited by its potential toxicity and lack of selectivity for the 5-HT1A receptor.
Orientations Futures
There are several future directions for research on methyl 3-(methylamino)-1H-indazole-1-carboxylate. One area of interest is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another direction is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, the use of methyl 3-(methylamino)-1H-indazole-1-carboxylate as a tool for studying the function of other receptors in the brain is an area of potential research.
Méthodes De Synthèse
The synthesis of methyl 3-(methylamino)-1H-indazole-1-carboxylate involves the reaction of 3-nitrobenzoic acid with methylamine in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to obtain the final product. This method is efficient and yields a high purity product.
Applications De Recherche Scientifique
Methyl 3-(methylamino)-1H-indazole-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, drug discovery, and neuroscience. It has been used as a scaffold for the development of novel drugs and as a tool for studying the function of certain receptors in the brain.
Propriétés
Numéro CAS |
146941-96-0 |
|---|---|
Nom du produit |
methyl 3-(methylamino)-1H-indazole-1-carboxylate |
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 3-(methylamino)indazole-1-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-11-9-7-5-3-4-6-8(7)13(12-9)10(14)15-2/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
PNEMSSZWQVJJHF-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C2=CC=CC=C21)C(=O)OC |
SMILES canonique |
CNC1=NN(C2=CC=CC=C21)C(=O)OC |
Synonymes |
1H-Indazole-1-carboxylicacid,3-(methylamino)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)


